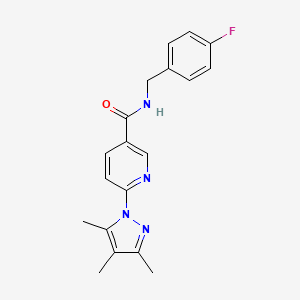

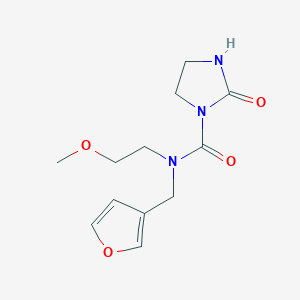

N-(2-(4-甲基-6-氧代嘧啶-1(6H)-基)乙基)-2,2-二苯基乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2,2-diphenylacetamide" is a chemical entity that appears to be structurally related to a class of compounds that have been synthesized and studied for various properties and activities. Although the exact compound is not described in the provided papers, similar compounds with pyrimidinyl and diphenylacetamide groups have been reported. For instance, the synthesis of 2-(pyridin-2-yl)-N,N-diphenylacetamide and its methylated derivative has been described, and these compounds have been subjected to chemical oxidation to yield multiple products characterized by spectroscopic methods and X-ray crystallography . Another related compound with a chlorothienopyrimidinyl moiety has been synthesized and its crystal structure, antiproliferative activity, and molecular properties have been studied in detail .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from simple precursors. For example, the synthesis of 2-(pyridin-2-yl)-N,N-diphenylacetamide derivatives includes the use of peracetic acid, m-chloroperbenzoic acid, and OXONE as oxidants to generate various products . Another synthesis route for a related compound involves the condensation of 3-methoxybenzoic acid with an ethane-1,2-diamine derivative, which itself is prepared through a series of reactions including condensation with urea, chlorination, and further condensation steps . These synthetic routes highlight the complexity and the need for careful control of reaction conditions to obtain the desired products.

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed by X-ray crystallography, which provides precise information about the arrangement of atoms within the molecule. For instance, the crystal structure of a related compound with a chlorothienopyrimidinyl group was determined to belong to the tetragonal system with specific space group parameters . Such structural analyses are crucial for understanding the molecular conformation and potential reactivity of the compounds.

Chemical Reactions Analysis

Chemical oxidation of related compounds has been shown to produce multiple products, indicating that these molecules can undergo various reaction pathways depending on the oxidant and conditions used . The reactivity of such compounds can be influenced by the presence of different functional groups and the overall molecular structure, which can affect the electron distribution and stability of intermediates formed during the reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been explored through experimental and theoretical methods. Density functional theory (DFT) calculations have been used to compare optimized geometric bond lengths and angles with X-ray diffraction values, providing insights into the electronic structure of the molecules . The HOMO and LUMO energies, as well as molecular electrostatic potential (MEP) surface maps, have been investigated to understand the chemical character of these compounds. Additionally, Hirshfeld surface analysis has been employed to quantitatively analyze intermolecular interactions in the crystal structures . These properties are important for predicting the behavior of the compounds in different environments and their potential interactions with biological targets.

科学研究应用

抗肿瘤和酶抑制应用

胸苷酸合成酶和二氢叶酸还原酶的双重抑制:研究表明,所讨论化学物质的衍生物具有潜力作为胸苷酸合成酶(TS)和二氢叶酸还原酶(DHFR)的强效双重抑制剂,这两种酶是癌细胞增殖的关键酶。合成的化合物显示出显著的抑制效力,表明它们作为抗肿瘤剂在体外对肿瘤的抑制谱比类似类似物更广 (Gangjee et al., 2009)。

抗微生物活性:另一项研究使用柠檬酸为起始物质合成衍生物,展示了良好的抗菌和抗真菌活性。这些发现突显了这类化合物在开发新的抗微生物剂中的潜在用途 (Hossan et al., 2012)。

抗叶酸和抗肿瘤活性:设计了衍生物以研究它们对二氢叶酸还原酶(DHFR)抑制活性和抗肿瘤活性的影响。特定取代基的添加增加了对重组人类DHFR和培养中的肿瘤细胞的效力,表明它们作为有效的抗肿瘤剂的潜力 (Gangjee et al., 2000)。

合成和生物活性

新化合物的合成:对新的嘧啶酮和噁唑酮衍生物与噻吩环融合的合成研究表明,这些化合物具有抗微生物性质。这项研究为基于N-(2-(4-甲基-6-氧代嘧啶-1(6H)-基)乙基)-2,2-二苯乙酰胺核心结构开发新药物打开了途径 (Temple et al., 1979)。

抗真菌和抗癌潜力:合成了吡唑嘧啶衍生物,并评估了它们的抗真菌和抗癌活性,显示出显著的潜力。这表明N-(2-(4-甲基-6-氧代嘧啶-1(6H)-基)乙基)-2,2-二苯乙酰胺衍生物在开发癌症和真菌感染治疗方面的适应性 (Rahmouni et al., 2016)。

属性

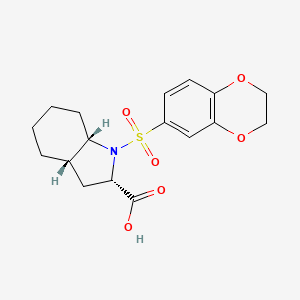

IUPAC Name |

N-[2-(4-methyl-6-oxopyrimidin-1-yl)ethyl]-2,2-diphenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O2/c1-16-14-19(25)24(15-23-16)13-12-22-21(26)20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,14-15,20H,12-13H2,1H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRAYWBSKRDIEGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C=N1)CCNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2,2-diphenylacetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(4-Ethylphenoxy)acetyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B2500761.png)

![N-(1-cyanocyclopentyl)-2-[3-ethyl-4-(2-hydroxypropyl)piperazin-1-yl]acetamide](/img/structure/B2500762.png)

![1-[(3-Bromopropanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B2500764.png)

![4-(8-((3-Chloro-4-fluorophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine](/img/structure/B2500768.png)

![1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B2500778.png)

![3-cinnamyl-8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2500779.png)